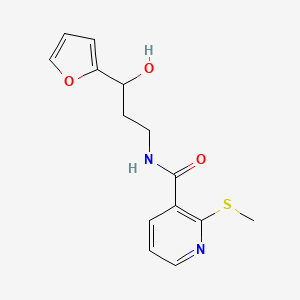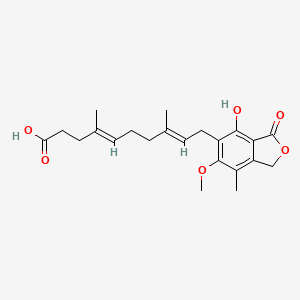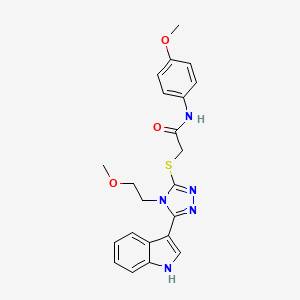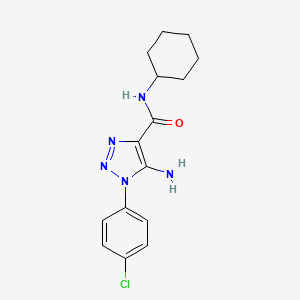![molecular formula C21H18N6O B2885408 4-({3-[5-(Piperidin-1-ylsulfonyl)-3-thienyl]-1,2,4-oxadiazol-5-yl}carbonyl)morpholine CAS No. 1207015-16-4](/img/structure/B2885408.png)
4-({3-[5-(Piperidin-1-ylsulfonyl)-3-thienyl]-1,2,4-oxadiazol-5-yl}carbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-({3-[5-(Piperidin-1-ylsulfonyl)-3-thienyl]-1,2,4-oxadiazol-5-yl}carbonyl)morpholine” is a complex organic molecule that contains several functional groups including a piperidine ring, a thiophene ring, an oxadiazole ring, and a morpholine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The different rings would add a level of rigidity to the molecule, while the various functional groups could participate in a range of chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in it. For instance, the sulfonamide group in the piperidine ring could potentially participate in substitution reactions . The oxadiazole ring might be involved in nucleophilic or electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its boiling point and melting point . The sulfonamide group could enhance its solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds with structural similarities to "4-({3-[5-(Piperidin-1-ylsulfonyl)-3-thienyl]-1,2,4-oxadiazol-5-yl}carbonyl)morpholine" have been synthesized and characterized, focusing on their potential as therapeutic agents due to their diverse biological activities. The synthesis involves multiple steps, including the reaction of specific precursors like benzenesulfonyl chloride and ethyl isonipecotate, leading to various N-substituted derivatives. These derivatives have been structurally elucidated using techniques such as NMR, IR, and mass spectral data, as well as single-crystal X-ray diffraction studies in some cases (H. Khalid et al., 2016), (Mamatha S.V et al., 2019).
Biological Activity
The synthesized compounds have shown remarkable biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies for InhA protein. The presence of 1,3,4-oxadiazole and morpholine or piperidine functionalities contributes to their significant activity profiles, which are promising for therapeutic applications. One compound specifically demonstrated superior anti-TB activity with a minimal inhibitory concentration (MIC) of 3.12 µg/ml, highlighting its potential in anti-TB drug development (Mamatha S.V et al., 2019).
Molecular Docking and Enzyme Inhibition Studies
Molecular docking studies have been employed to understand the interaction between these compounds and biological targets such as enzymes. These studies help in identifying amino acid residues crucial for binding, offering insights into the mechanism of action at the molecular level. For instance, compounds have been screened against butyrylcholinesterase (BChE) enzyme, with molecular docking revealing important residues for ligand stabilization in the enzyme's active site (H. Khalid et al., 2016).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, it might interact with biological targets in the body. For instance, sulfonamide derivatives have been known to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methylphenyl)-5-pyridin-3-yl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c1-15-7-9-18(10-8-15)27-20(16-5-4-11-22-13-16)19(25-26-27)21(28)24-14-17-6-2-3-12-23-17/h2-13H,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQAUMCAUQWAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2885327.png)


![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide](/img/structure/B2885331.png)
![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B2885332.png)



![4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2885337.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2885345.png)
![N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2885346.png)